REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:9])[CH2:6][CH2:7][NH2:8])[CH3:3].C(N([CH2:15][CH3:16])CC)C.C([CH:19]([C:23](Cl)=[O:24])[C:20](Cl)=[O:21])C.C([O-])([O-])=[O:27].[K+].[K+]>ClCCl>[CH2:15]([O:27][C:23](=[O:24])[CH2:19][C:20]([NH:8][CH2:7][CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:9])=[O:21])[CH3:16] |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CCN)=O
|
Name
|
|
Quantity
|
13.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
13.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)Cl)C(=O)Cl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with 10% HCl (90 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was chromatographed on flash silica gel (450 g, eluant: ethyl acetate/n-hexane 2:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(=O)NCCC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 64.9 mmol | |
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |